

Application Notes and Protocols for Violanthin

Extraction and Purification

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Compound of Interest

Compound Name: Violanthin

Cat. No.: B1200089

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Introduction

Violanthin is a flavone C-glycoside found in various plant species, notably within the *Viola* genus (e.g., *Viola yedoensis*, *Viola tricolor*). As a flavonoid, **violanthin** is presumed to possess a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. This document provides detailed application notes and protocols for the extraction and purification of **violanthin** from plant sources, tailored for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Overview of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **violanthin**. Below is a summary of quantitative data for different extraction techniques, compiled from various studies on flavonoid extraction from *Viola* and other plant species.

Extraction Method	Plant Source	Solvent	Solvent-to-Solid Ratio (mL/g)	Temperature (°C)	Time	Extraction Yield/Efficiency	Reference
Solvent Extraction	Viola yedoensis	95% Ethanol	2.5:1 (v/w)	80	2 hours (3 cycles)	Not specified for violanthin	[1]
Viola yedoensis	70% Ethanol	13:1 (v/w)	40	24 hours	Not specified for violanthin	[2]	
Viola tricolor	Dichloromethane/Methanol (1:1)	Not specified	21	Overnight	Not specified for violanthin	[3]	
Ultrasonically-Assisted Extraction (UAE)	Flos Sophorae Immaturus (for flavonoids)	70% Ethanol	15.3:1	61	30 min	Optimized for total flavonoids	[4]
Brown Seaweeds (for polyphenols)	50% Ethanol	Not specified	Not specified	30 min	1.5-2.2 fold increase vs. solvent extraction	[5]	
Microwave-Assisted	Viola ignobilis (for	Methanol/Water (90:10)	Not specified	60	20 min	Optimized for cyclotides	[6]

Extraction (MAE)	cyclotides						
Perilla Frutescens leaves (for flavonoids)	Water (pH 8.4)	16.5:1	Not specified (600W)	23 min (2 cycles)	6.07 mg/g total flavonoids	[7]	

Note: Specific yield data for **violanthin** is limited in the literature. The presented data for related flavonoids or total extracts can serve as a starting point for optimization.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Violanthin

This protocol is based on optimized conditions for flavonoid extraction and is a recommended starting point for **violanthin**.[\[4\]](#)[\[5\]](#)

Materials:

- Dried and powdered plant material (e.g., Viola tricolor aerial parts)
- 70% Ethanol in deionized water
- Ultrasonic bath or probe sonicator
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator

Procedure:

- Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 153 mL of 70% ethanol to achieve a solvent-to-solid ratio of 15.3:1 (v/w).

- Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.
- Set the ultrasonic bath temperature to 60°C and sonicate for 30 minutes.
- After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
- The crude extract can be lyophilized or stored at -20°C for further purification.

Protocol 2: Microwave-Assisted Extraction (MAE) of Violanthin

This protocol is adapted from methods optimized for flavonoids and other compounds from plant sources.[\[6\]](#)[\[7\]](#)

Materials:

- Dried and powdered plant material (e.g., *Viola yedoensis*)
- 80% Methanol in deionized water
- Microwave extraction system
- Filter paper
- Rotary evaporator

Procedure:

- Place 5 g of the dried, powdered plant material into a microwave extraction vessel.
- Add 82.5 mL of 80% methanol to achieve a solvent-to-solid ratio of 16.5:1 (v/w).
- Secure the vessel in the microwave extractor.

- Set the microwave power to 600 W and the irradiation time to 23 minutes.
- After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
- Filter the extract to remove solid plant material.
- Repeat the extraction on the residue for a second cycle to maximize yield.
- Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Protocol 3: Purification of Violanthin by Column Chromatography

This is a general protocol for the initial purification of **violanthin** from a crude extract. Further optimization of the mobile phase gradient will be necessary for high purity.

Materials:

- Crude **violanthin** extract
- Silica gel (230-400 mesh)[[8](#)]
- Glass chromatography column[[6](#)]
- Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH)
- Fraction collection tubes
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- Column Packing:
 - Prepare a slurry of silica gel in n-hexane.

- Securely clamp the column in a vertical position and pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
- Do not let the silica gel run dry.[\[8\]](#)
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of methanol.
 - Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
 - Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
- Elution:
 - Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate, followed by methanol. A suggested gradient is as follows:
 - 100% n-hexane
 - n-hexane:EtOAc (9:1, 8:2, 1:1, 2:8, 1:9 v/v)
 - 100% EtOAc
 - EtOAc:MeOH (9:1, 8:2, 1:1 v/v)
 - Collect fractions of a consistent volume (e.g., 20 mL).
- Fraction Analysis:
 - Monitor the collected fractions by TLC, using a suitable mobile phase (e.g., EtOAc:MeOH:Water in appropriate ratios).
 - Visualize the spots under UV light.
 - Combine the fractions containing the compound of interest (**violanthin**).
- Concentration:

- Evaporate the solvent from the combined fractions to obtain the purified **violanthin** fraction.

Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining highly pure **violanthin** for bioassays and structural elucidation.[3][9]

Materials:

- Partially purified **violanthin** fraction
- Preparative HPLC system with a UV detector
- C18 preparative column (e.g., 250 mm × 10.0 mm, 5 µm)[3]
- Mobile phase: Acetonitrile and water (with 0.1% formic acid)
- Fraction collector

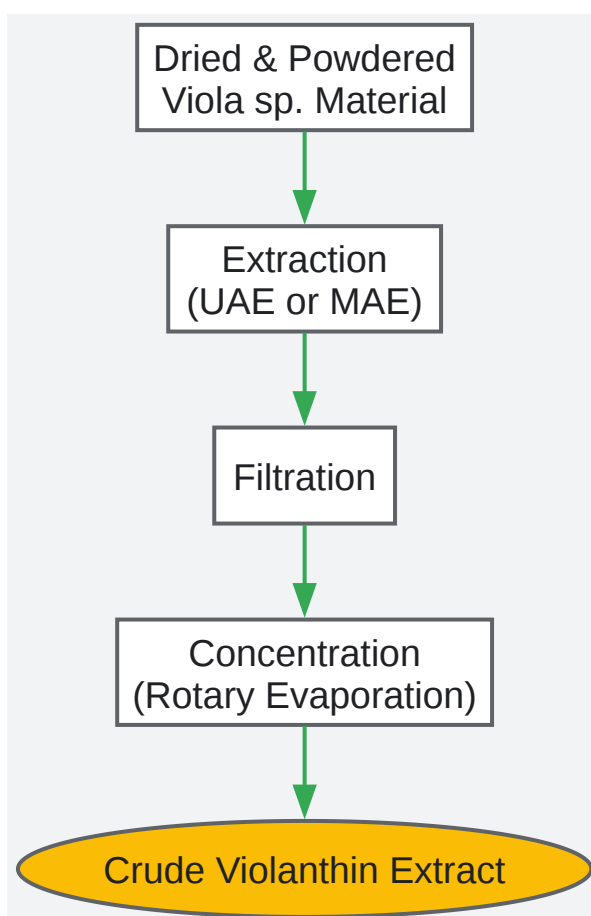
Procedure:

- Method Development (Analytical Scale):
 - First, develop an analytical HPLC method to determine the optimal separation conditions for **violanthin**. A typical gradient might be 10-90% acetonitrile in water (both with 0.1% formic acid) over 30 minutes on an analytical C18 column.
- Sample Preparation:
 - Dissolve the partially purified **violanthin** fraction in the initial mobile phase composition.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Preparative HPLC Run:
 - Equilibrate the preparative C18 column with the initial mobile phase.
 - Inject the sample onto the column.

- Run the preparative HPLC using a scaled-up gradient from the analytical method.
- Monitor the elution at a suitable wavelength for flavonoids (e.g., 270 nm and 340 nm).
- Fraction Collection:
 - Collect the peak corresponding to **violanthin** using a fraction collector.
- Purity Analysis and Desalting:
 - Analyze the purity of the collected fraction using analytical HPLC.
 - Combine the pure fractions and remove the organic solvent using a rotary evaporator.
 - Lyophilize the aqueous solution to obtain pure **violanthin**.

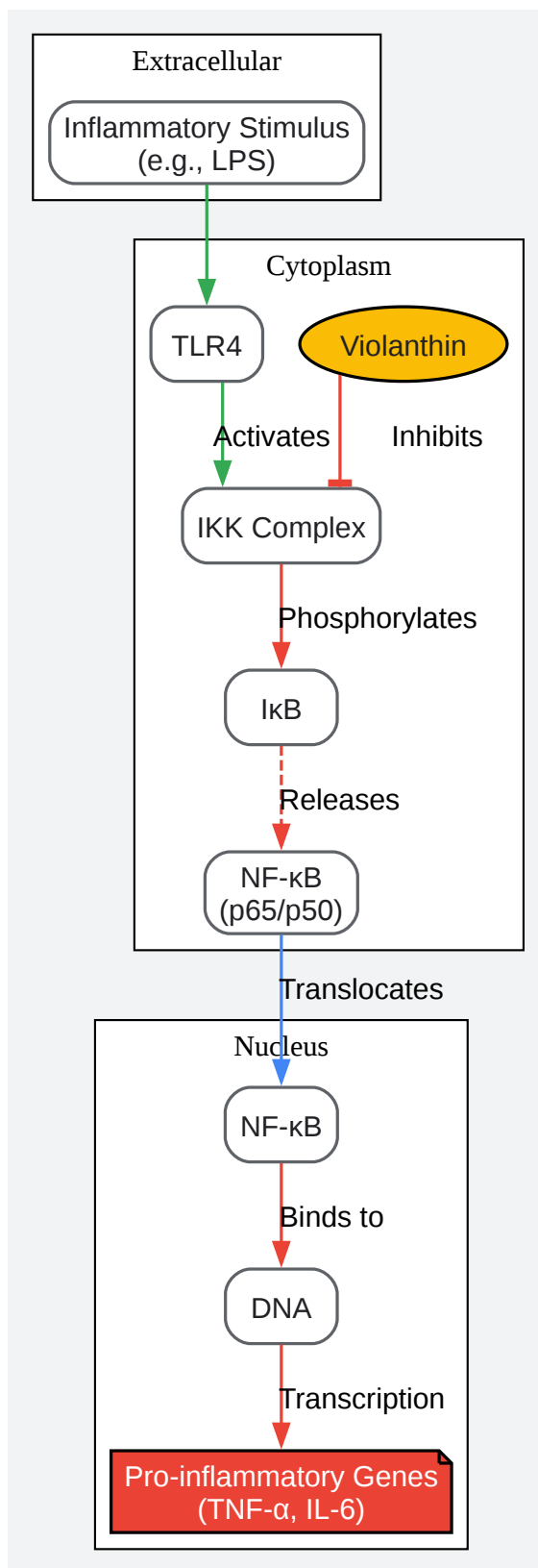
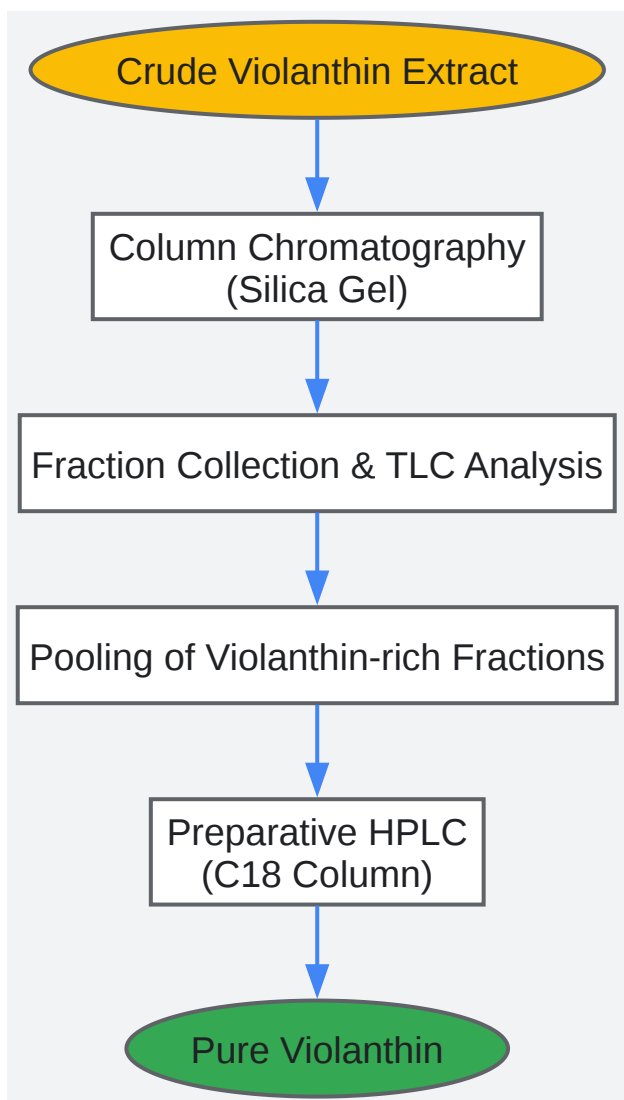
Visualizations: Workflows and Signaling Pathways

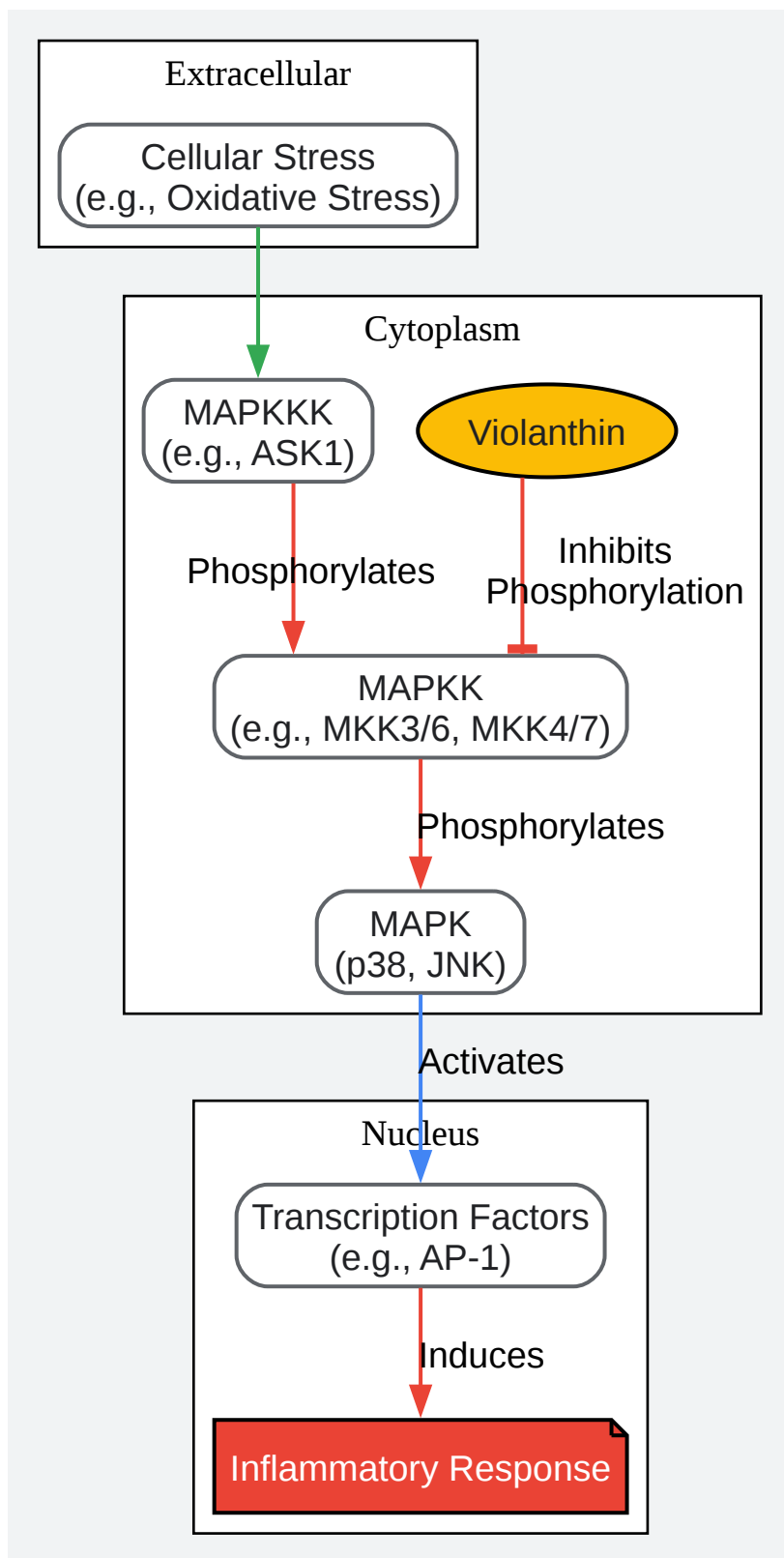
Experimental Workflows



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Caption: Workflow for the extraction of **violanthin** from plant material.





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